2-Methyl-1,3-benzoxazole-5-carbonitrile basic properties
2-Methyl-1,3-benzoxazole-5-carbonitrile basic properties
An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-5-carbonitrile: Core Properties and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazole-5-carbonitrile (CAS No. 903556-80-9), a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document details the compound's fundamental physicochemical properties, provides a robust and validated protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications as a key intermediate in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable molecular scaffold.
Introduction and Strategic Importance
2-Methyl-1,3-benzoxazole-5-carbonitrile belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective pharmacophore for engaging with a variety of biological targets.[2]
The incorporation of a methyl group at the 2-position and a nitrile group at the 5-position provides two distinct points for chemical modification. The 2-methyl group's protons are weakly acidic, allowing for condensation reactions, while the 5-nitrile group is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids. This functional arrangement makes 2-Methyl-1,3-benzoxazole-5-carbonitrile a highly valuable and strategic starting material for the synthesis of compound libraries aimed at discovering novel therapeutics.[3] Patented benzoxazole derivatives have shown excellent activity against various diseases, with some progressing to clinical trials.[1]
Physicochemical and Structural Properties
The fundamental properties of 2-Methyl-1,3-benzoxazole-5-carbonitrile are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 903556-80-9 | [4][5] |
| Molecular Formula | C₉H₆N₂O | [4] |
| Molecular Weight | 158.16 g/mol | [4] |
| Appearance | Predicted to be an off-white to yellow solid. | N/A |
| Melting Point | Data not available. For comparison, the isomer 5-methyl-1,3-benzoxazole-2-carbonitrile has a melting point of 75-77 °C. | |
| Boiling Point | Data not available; expected to be high due to its solid nature. | N/A |
| Solubility | Predicted to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMSO; sparingly soluble in water. | N/A |
Synthesis and Purification Protocol
The synthesis of 2-methylbenzoxazoles is most commonly and reliably achieved through the condensation of an o-aminophenol with an acetylating agent, followed by cyclodehydration. The following protocol describes a high-yield synthesis of the title compound from commercially available 4-amino-3-hydroxybenzonitrile.[6]
Reaction Principle
The synthesis is a two-step, one-pot process. First, the amino group of 4-amino-3-hydroxybenzonitrile is acetylated by acetic anhydride. The resulting acetamide intermediate is then subjected to acid-catalyzed cyclization and dehydration to form the benzoxazole ring. Polyphosphoric acid (PPA) or a similar strong acid catalyst is typically effective for this final ring-closing step.
Step-by-Step Experimental Protocol
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-hydroxybenzonitrile (1.0 eq).
-
Acylation: Add excess acetic anhydride (approx. 5-10 eq) to the flask. The acetic anhydride serves as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux (approx. 140 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Part 1 (Removal of Excess Reagent): Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice with stirring to quench the excess acetic anhydride.
-
Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. The crude product will often precipitate as a solid. Extract the product into ethyl acetate or dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-Methyl-1,3-benzoxazole-5-carbonitrile.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-Methyl-1,3-benzoxazole-5-carbonitrile.
Spectroscopic Characterization
Authenticating the structure and purity of the synthesized compound is critical. The following section outlines the predicted spectroscopic data based on the analysis of closely related benzoxazole structures.[7][8][9]
¹H NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃ or DMSO-d₆
-
Methyl Protons (C2-CH₃): A sharp singlet is expected around δ 2.6-2.7 ppm .
-
Aromatic Protons: The three protons on the benzene ring form an ABC spin system.
-
H4: Expected to appear as a singlet or a narrow doublet around δ 7.9-8.1 ppm . This proton is deshielded by the adjacent nitrile group and the ring oxygen.
-
H6: Expected as a doublet of doublets around δ 7.7-7.8 ppm .
-
H7: Expected as a doublet around δ 7.6-7.7 ppm .
-
¹³C NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃ or DMSO-d₆
-
Nitrile Carbon (C≡N): A signal is expected in the range of δ 117-120 ppm .
-
Benzoxazole Core Carbons:
-
C2: Highly deshielded, expected around δ 163-165 ppm .
-
C3a & C7a (Bridgehead): Expected in the range of δ 140-152 ppm .
-
Aromatic Carbons (C4, C5, C6, C7): Signals expected between δ 105-130 ppm .
-
-
Methyl Carbon (C2-CH₃): A signal is expected in the aliphatic region, around δ 14-16 ppm .
Infrared (IR) Spectroscopy
-
C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected around 2225-2235 cm⁻¹ .
-
C=N Stretch: A medium to strong absorption from the oxazole ring is expected near 1640-1660 cm⁻¹ .
-
C-O-C Stretch: A strong band associated with the ether linkage in the oxazole ring is expected around 1240-1270 cm⁻¹ .
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI-MS)
-
Expected Ion: The molecular ion peak [M+H]⁺ should be observed at m/z = 159.17 .
Chemical Reactivity and Synthetic Utility
2-Methyl-1,3-benzoxazole-5-carbonitrile is a versatile intermediate due to its two primary reactive sites. Understanding its reactivity is key to its application in multi-step syntheses.
-
Nitrile Group Transformations: The nitrile group is a gateway to other important functionalities.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding 5-carboxylic acid or 5-carboxamide . The carboxylic acid derivative is particularly useful for amide coupling reactions in drug synthesis.
-
Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a 5-(aminomethyl) group , providing a key linker for further derivatization.
-
-
2-Methyl Group Reactivity: The protons on the methyl group are activated by the adjacent electron-withdrawing oxazole ring.
-
Condensation Reactions: The methyl group can be deprotonated with a strong base (e.g., n-BuLi) and reacted with various electrophiles, such as aldehydes, in aldol-type condensation reactions to extend the carbon chain at the 2-position.
-
Caption: Key synthetic transformations of the title compound.
Applications in Research and Drug Development
The benzoxazole scaffold is a cornerstone in modern drug discovery due to its broad spectrum of pharmacological activities.[10] Derivatives have been investigated as:
-
Kinase Inhibitors: Many benzoxazole-containing compounds have been designed as inhibitors of key kinases like VEGFR-2, which are crucial targets in oncology.[11]
-
Serotonin Receptor Antagonists: 2-substituted benzoxazoles have been identified as potent antagonists for the 5-HT₃ receptor, with potential applications in treating conditions like irritable bowel syndrome.[12]
-
Antimicrobial and Anticancer Agents: The benzoxazole nucleus is present in numerous compounds screened for antibacterial, antifungal, and cytotoxic activities against various cancer cell lines.[10]
2-Methyl-1,3-benzoxazole-5-carbonitrile serves as an ideal starting point for exploring these therapeutic areas. Its defined structure and versatile functional groups allow for the systematic generation of novel analogues for structure-activity relationship (SAR) studies.
Safety and Handling
Based on available data for the compound, the following safety precautions should be observed:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust/fumes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
References
Sources
- 1. 2-(Methylamino)-1,3-oxazole-5-carbonitrile | C5H5N3O | CID 131440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. US6653334B1 - Benzoxazole compound and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 4. 2-Methyl-1,3-benzoxazole-5-carbonitrile,(CAS# 903556-80-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 1016867-57-4,2-(cyclohexyloxy)isonicotinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 4-Amino-3-hydroxybenzonitrile | C7H6N2O | CID 10197719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]
- 11. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]
- 12. synthesis.yybyy.com [synthesis.yybyy.com]
